molecular formula C22H22Cl2N6O3 B12705679 1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide CAS No. 93637-61-7

1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Cat. No.: B12705679
CAS No.: 93637-61-7
M. Wt: 489.4 g/mol
InChI Key: CWNDQDVPROAZOL-LGJNPRDNSA-N
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Preparation Methods

The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The nitrophenyl group is then added through a nitration reaction. The final step involves the formation of the hydrazide linkage by reacting the intermediate with hydrazine derivatives under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The bis(2-chloroethyl)amino group is particularly reactive and can form cross-links with DNA, disrupting replication and transcription .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and nitrophenyl hydrazides. Compared to these compounds, 1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

Properties

CAS No.

93637-61-7

Molecular Formula

C22H22Cl2N6O3

Molecular Weight

489.4 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-nitrophenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C22H22Cl2N6O3/c23-9-11-29(12-10-24)19-5-1-17(2-6-19)13-26-27-22(31)15-28-14-21(25-16-28)18-3-7-20(8-4-18)30(32)33/h1-8,13-14,16H,9-12,15H2,(H,27,31)/b26-13+

InChI Key

CWNDQDVPROAZOL-LGJNPRDNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N(CCCl)CCCl

Origin of Product

United States

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